molecular formula C16H18N2O3 B2680976 N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2176070-10-1

N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2680976
CAS No.: 2176070-10-1
M. Wt: 286.331
InChI Key: NBLFTUUIEUWCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a benzyl group on the carboxamide nitrogen, a methoxy substituent at position 4, and two methyl groups at the N and 1 positions.

Properties

IUPAC Name

N-benzyl-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-17-11-13(14(21-3)9-15(17)19)16(20)18(2)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLFTUUIEUWCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

Structure and Molecular Formula

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}
  • IUPAC Name : N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Molecular Weight : 286.33 g/mol

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

Antimicrobial Activity

Studies have indicated that derivatives of dihydropyridines exhibit antimicrobial properties. For instance, modifications of the dihydropyridine structure have been associated with enhanced activity against various bacterial strains. A related compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that similar modifications could enhance the efficacy of N-benzyl derivatives .

Anticancer Activity

Research has highlighted the potential of dihydropyridine derivatives in cancer therapy. Compounds with similar structures have been documented to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth . The ability of this compound to interact with these pathways remains an area for further exploration.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). MCRs are advantageous as they allow the formation of complex molecules from simple starting materials in a single step, which is both time-efficient and cost-effective.

Synthetic Pathways

Recent literature has documented several synthetic routes:

  • One effective method involves the reaction of appropriate aldehydes with 1,3-dicarbonyl compounds in the presence of amines under mild conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of N-benzyl derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the dihydropyridine ring can significantly influence their biological activity. For example:

  • The introduction of electron-withdrawing groups may enhance potency against specific targets.

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of dihydropyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among them, a compound structurally similar to this compound showed an inhibition zone comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that certain dihydropyridines could induce apoptosis through the activation of caspase pathways. This suggests that N-benzyl derivatives may also possess similar anticancer properties worthy of further investigation .

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes critical structural variations between the target compound and related analogs:

Compound Name Substituents Key Structural Features Biological Activity (if reported) Reference
N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide N-benzyl, 4-methoxy, N-methyl, 1-methyl Electron-donating methoxy at C4; lipophilic benzyl and methyl groups Not explicitly reported in evidence -
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) 1-benzyl, N-(3-cyclopropylcarbamoylphenyl) Bulky cyclopropylcarbamoylphenyl group at N; no methoxy Trypanosoma cruzi proteasome inhibitor
5-Acetyl-N,1-bis(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 5-acetyl, N,1-bis(4-hydroxyphenyl), 4-methyl Polar hydroxyl groups; acetyl at C5 Antibacterial (in silico predicted)
Aspernigrin A (Revised Structure) 6-benzyl, 4-oxo Benzyl at C6 (pyridine ring); revised from original 4-benzyl assignment Not reported
2-Chloro-4,6-dimethylnicotinonitrile 2-chloro, 4,6-dimethyl Chloro and methyl groups at C2, C4, and C6; nitrile functional group Synthetic intermediate

Impact of Substituents on Properties

  • However, the methoxy group at C4 may moderately increase polarity relative to purely alkyl-substituted derivatives like 2-chloro-4,6-dimethylnicotinonitrile .
  • Biological Activity : Compound 8’s bulky cyclopropylcarbamoylphenyl group likely enhances target binding specificity as a proteasome inhibitor, whereas the absence of such substituents in the target compound suggests divergent pharmacological applications . Aspernigrin A’s revised structure highlights the critical role of benzyl positioning (C6 vs. N-benzyl), which could alter interactions with biological targets .

Biological Activity

N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a dihydropyridine ring, which is known for its diverse biological activities, including effects on cellular proliferation and apoptosis.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinesin Spindle Protein (KSP) : The compound has been shown to modulate KSP activity, which is crucial for cell division. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of cytokine release and inflammatory pathways .
  • Antimicrobial Activity : Some derivatives of pyridine compounds have demonstrated antimicrobial effects, indicating that similar activities may be present in this compound .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Model/Assay Outcome Reference
KSP InhibitionCancer Cell LinesInduces apoptosis and inhibits growth
Anti-inflammatoryIn vitro Cytokine AssaysReduces TNF-alpha and IL-6 production
AntimicrobialBacterial StrainsSignificant inhibition of growth

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Cancer Treatment : A study demonstrated that compounds structurally similar to this compound significantly inhibited cell proliferation in various cancer cell lines by targeting KSP .
  • Anti-inflammatory Research : Research indicated that derivatives of dihydropyridine compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic use for inflammatory diseases .
  • Antimicrobial Studies : A series of pyrimidine nucleosides were synthesized and tested for antimicrobial activity against various pathogens. Results showed promising activity, indicating that similar structures may hold potential as antimicrobial agents .

Q & A

Q. How can researchers optimize the multi-step synthesis of N-benzyl-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted pyridines with carboxamide precursors. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Triethylamine or sodium acetate can catalyze amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the compound ≥95% purity .
  • Yield Optimization : Adjust reaction time (5–24 hours) and temperature (60–100°C) to balance side reactions and product stability .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions (e.g., benzyl, methoxy groups) and dihydropyridine ring tautomerism .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structural revisions of analogous dihydropyridines (e.g., aspernigrin A) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 349.8 g/mol for related derivatives) and fragmentation patterns .

Q. How do storage conditions impact the compound’s stability during long-term studies?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dihydropyridine ring .
  • Humidity Control : Use desiccants to avoid hydrolysis of the carboxamide group .
  • Stability Assays : Monitor via HPLC every 3 months; degradation products (e.g., oxidized pyridine derivatives) indicate suboptimal conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

  • Methodological Answer :
  • Target Selectivity Profiling : Use kinase/calcium channel panels to compare binding affinities (e.g., IC50 values) and rule off-target effects .
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., benzyl vs. fluorobenzyl groups) to isolate pharmacophores .
  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to account for model-specific variability .

Q. How can researchers elucidate the compound’s mechanism of action when preliminary data conflicts with known dihydropyridine pathways?

  • Methodological Answer :
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with non-canonical targets (e.g., kinases vs. GPCRs) .
  • Pathway Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., RNase L or AR signaling pathways) can confirm functional relevance .
  • Metabolomic Profiling : LC-MS/MS screens for downstream metabolites (e.g., NAD+ degradation products) may reveal novel pathways .

Q. What experimental designs are recommended to address low selectivity in biological assays?

  • Methodological Answer :
  • Scaffold Hybridization : Fuse the dihydropyridine core with bioactive moieties (e.g., benzo[d]dioxole) to enhance target specificity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate primary vs. secondary interactions .
  • Dose-Response Curves : Use Hill slopes to identify cooperative effects or allosteric modulation .

Q. How can in silico models improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Simulate solvation effects in physiological buffers to predict solubility and aggregation tendencies .
  • QSAR Modeling : Train models on dihydropyridine datasets to forecast toxicity (e.g., hepatotoxicity) .

Data Contradiction Analysis

Q. How should researchers validate structural assignments when NMR data conflicts with crystallographic evidence?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) and X-ray data to resolve tautomeric ambiguities, as demonstrated in aspernigrin A revisions .
  • Isotopic Labeling : Use 15N/13C-labeled precursors to track resonance assignments in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.